

Technical Guide: 2,7-Dimethylbenzofuran-6amine and a Closely Related Isomer

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Compound of Interest

Compound Name: 2,7-Dimethylbenzofuran-6-amine

Cat. No.: B067129

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Initial Inquiry: This technical guide was initially aimed at providing in-depth information on **2,7-Dimethylbenzofuran-6-amine**. However, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that **2,7-Dimethylbenzofuran-6-amine** is not a commonly synthesized or commercially available compound.

Alternative Compound Focus: In light of the limited information on the requested molecule, this guide will focus on a structurally similar and documented isomer: 3,7-Dimethylbenzofuran-6-amine. This compound offers a valuable reference point for researchers interested in the chemical and biological properties of dimethyl-substituted aminobenzofurans.

3,7-Dimethylbenzofuran-6-amine: Core Data

This section summarizes the key chemical identifiers and properties of 3,7-Dimethylbenzofuran-6-amine.

Chemical Structure and CAS Number

The chemical structure of 3,7-Dimethylbenzofuran-6-amine is presented below, along with its Chemical Abstracts Service (CAS) registry number for unambiguous identification.



Compound Name	CAS Number	Molecular Formula	Molecular Weight
3,7- Dimethylbenzofuran- 6-amine	187267-91-0[1]	C10H11NO	161.20 g/mol [1]

Physicochemical Properties

The following table outlines the computed physicochemical properties of 3,7-Dimethylbenzofuran-6-amine.

Property	Value	
XLogP3	2.5	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	0	
Exact Mass	161.08406427 g/mol	
Monoisotopic Mass	161.08406427 g/mol	
Topological Polar Surface Area	38.4 Ų	
Heavy Atom Count	12	

Note: The properties listed above are computationally derived and may vary from experimentally determined values.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,7-Dimethylbenzofuran-6-amine was not found in the immediate search results, a plausible synthetic route can be inferred from methodologies used for similar aminobenzofuran derivatives. The following section outlines a generalized synthetic approach.

Proposed Synthetic Pathway

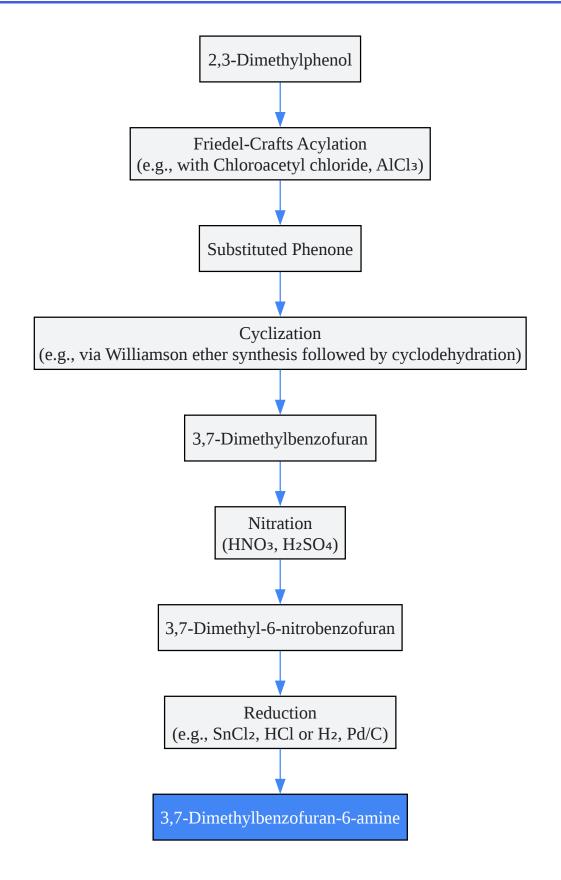






The synthesis of aminobenzofurans often involves the construction of the benzofuran core followed by nitration and subsequent reduction of the nitro group to an amine. A potential pathway for the synthesis of 3,7-Dimethylbenzofuran-6-amine is depicted in the workflow diagram below.





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Caption: Proposed synthetic workflow for 3,7-Dimethylbenzofuran-6-amine.



General Experimental Methodology

The following provides a generalized experimental protocol based on common organic synthesis techniques for related compounds.

Step 1: Synthesis of the Benzofuran Core

- Reaction: A suitable starting material, such as a substituted phenol, undergoes a series of reactions to form the benzofuran ring system. This can involve reactions like the Perkin or Oglialoro reaction.
- Example Reagents: A substituted salicylaldehyde and an acid anhydride in the presence of a base.
- Purification: The crude product would typically be purified using column chromatography on silica gel.

Step 2: Nitration of the Benzofuran Ring

- Reaction: The synthesized benzofuran is subjected to nitration to introduce a nitro group at the desired position on the benzene ring.
- Reagents: A mixture of nitric acid and sulfuric acid is commonly used. The reaction is typically carried out at low temperatures to control the regioselectivity.
- Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

- Reaction: The nitro-substituted benzofuran is reduced to the corresponding amine.
- Reagents: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.



• Work-up and Purification: After the reaction is complete, the mixture is basified to precipitate the amine. The product is then extracted with an organic solvent, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

While specific biological activity for 3,7-Dimethylbenzofuran-6-amine is not documented, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The introduction of an amine group and methyl substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to interact with biological targets. The diagram below illustrates a generalized signaling pathway that could be modulated by a hypothetical bioactive benzofuran derivative.



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Caption: Generalized cell signaling pathway potentially modulated by a benzofuran derivative.

Conclusion

While direct experimental data for **2,7-Dimethylbenzofuran-6-amine** is not readily available, this technical guide provides a comprehensive overview of the closely related isomer, **3,7-Dimethylbenzofuran-6-amine**. The provided data on its chemical properties, a proposed synthetic route, and the general biological context of benzofuran derivatives offer a valuable starting point for researchers and drug development professionals. Further experimental



investigation is required to elucidate the specific properties and potential applications of this and other dimethyl-substituted aminobenzofurans.

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References

- 1. 3,7-Dimethylbenzofuran-6-amine | C10H11NO | CID 15272562 PubChem [pubchem.ncbi.nlm.nih.gov]
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